2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azepan-4-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-14-12-17(11-8-13(14)4-1)15-6-3-9-16-10-7-15/h1-2,4-5,15-16H,3,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGIBMDROFXDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672952 |

Source

|

| Record name | 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069473-59-1 |

Source

|

| Record name | 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of the novel synthetic compound, 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline. This molecule incorporates two key pharmacophores: the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and the flexible azepane ring system. While direct experimental data on this specific entity is limited, this guide synthesizes available information on its constituent moieties, predicts its core physicochemical characteristics, outlines a plausible synthetic pathway, and extrapolates a likely pharmacological profile based on established structure-activity relationships (SAR) of related analogues. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing essential insights to guide future investigation and application of this and structurally similar compounds.

Introduction: The Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The THIQ framework is a common feature in molecules targeting the central nervous system (CNS), including antagonists for orexin receptors and compounds with affinity for dopamine and serotonin receptors.[2][3]

The azepane ring, a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to smaller ring systems like piperidine. This flexibility can be advantageous in drug design, allowing the molecule to adopt an optimal conformation for binding to its target. The incorporation of an azepane moiety into a THIQ structure, as in this compound, presents an intriguing combination of a rigid anchoring scaffold with a flexible substituent, potentially enabling novel interactions with target proteins.

This guide aims to provide a detailed technical examination of the core basic properties of this hybrid molecule, laying the groundwork for its potential exploration as a novel therapeutic agent.

Physicochemical and Structural Properties

Based on available data for the core components and the overall structure, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂ | [4] |

| Molecular Weight | 230.35 g/mol | [4] |

| CAS Number | 1069473-59-1 | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Density | ~1.041 g/cm³ | [1] |

| Predicted pKa₁ (Azepane N) | ~10.5 - 11.0 | Inferred |

| Predicted pKa₂ (THIQ N) | ~9.0 - 9.5 | Inferred from[5] |

Structural Elucidation

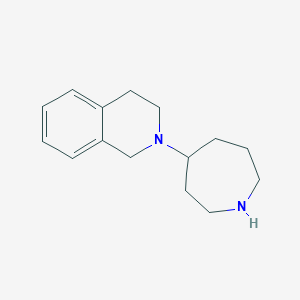

The structure of this compound is characterized by the fusion of the THIQ and azepane rings via a C-N bond at the 2-position of the THIQ and the 4-position of the azepane.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization

While a specific published synthesis for this compound was not identified, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most likely approach would be a reductive amination reaction.

Proposed Synthetic Protocol: Reductive Amination

This method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with a protected 4-oxoazepane, followed by reduction of the resulting iminium intermediate.

Sources

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

An In-depth Technical Guide to 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and the potential therapeutic relevance of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline. This molecule represents a compelling scaffold for drug discovery, integrating the well-established pharmacophoric features of the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus with the conformational flexibility and drug-like properties of the azepane ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of this promising chemical entity. We will delve into a plausible and robust synthetic protocol, predict its spectroscopic characteristics, and discuss its potential as a modulator of various biological targets based on the known activities of its constituent moieties.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold holds a privileged status. It is a core structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] The rigid, bicyclic structure of the THIQ moiety provides a defined orientation for substituent groups, enabling precise interactions with biological targets.[4]

Complementing the THIQ core, the azepane ring, a seven-membered saturated heterocycle, is increasingly recognized for its favorable properties in drug design.[5][6] The inherent flexibility of the azepane ring allows it to adopt multiple low-energy conformations, which can be advantageous for optimizing binding to target proteins.[7] Its incorporation into drug candidates can also favorably modulate physicochemical properties such as solubility and lipophilicity.

The fusion of these two pharmacologically significant moieties in this compound (Figure 1) creates a novel chemical entity with significant potential for the development of new therapeutics. This guide will provide a detailed analysis of its structure and a proposed synthetic route, laying the groundwork for its further investigation and application in drug discovery programs.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting the fusion of the tetrahydroisoquinoline and azepane ring systems.

Proposed Synthesis: A Reductive Amination Approach

The proposed multi-step synthesis is outlined below, providing a robust framework for its practical execution.

Synthetic Scheme

Caption: Proposed synthetic workflow for this compound via reductive amination.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in anhydrous dichloroethane (DCE), add N-Boc-azepan-4-one (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent the reduction of the ketone before iminium ion formation, thus maximizing the yield of the desired product.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)azepane-1-carboxylate.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent such as methanol or dichloromethane.

-

Add a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M, 5-10 eq.) dropwise at 0 °C. The use of a strong acid is necessary to efficiently cleave the tert-butoxycarbonyl (Boc) protecting group.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as its hydrochloride salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Structural Elucidation and Spectroscopic Analysis (Predicted)

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Based on the structure and data from analogous compounds, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons in both the tetrahydroisoquinoline and azepane rings. Key expected signals include:

-

Aromatic Protons: A multiplet in the region of δ 7.0-7.2 ppm, corresponding to the four protons on the benzene ring of the THIQ moiety.

-

Benzylic Protons: A singlet or a pair of doublets around δ 3.7-3.9 ppm, corresponding to the two benzylic protons of the THIQ ring.

-

Aliphatic Protons (THIQ): Multiplets in the range of δ 2.8-3.0 ppm, corresponding to the two methylene groups of the THIQ ring.

-

Azepane Protons: A series of complex multiplets in the upfield region (δ 1.5-3.3 ppm) corresponding to the methylene protons of the azepane ring and the methine proton at the point of attachment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Predicted key signals include:

-

Aromatic Carbons: Signals in the region of δ 125-135 ppm for the CH carbons of the benzene ring and quaternary carbons.

-

Benzylic Carbon: A signal around δ 50-55 ppm for the benzylic carbon of the THIQ ring.

-

Aliphatic Carbons (THIQ): Signals in the range of δ 28-50 ppm for the methylene carbons of the THIQ ring.

-

Azepane Carbons: Signals in the aliphatic region (δ 25-65 ppm) corresponding to the carbons of the azepane ring.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected exact mass for the molecular ion [M+H]⁺ would be calculated based on its molecular formula, C₁₅H₂₂N₂. The fragmentation pattern in the MS/MS spectrum would likely show characteristic losses of fragments corresponding to the azepane and tetrahydroisoquinoline moieties.

Potential Biological Activities and Therapeutic Applications

The unique combination of the THIQ and azepane scaffolds in this compound suggests a high potential for diverse biological activities. The THIQ nucleus is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including but not limited to:

-

Anticancer Activity: Many THIQ-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Properties: The THIQ core is found in numerous natural and synthetic compounds with antibacterial and antifungal activities.[1][3]

-

Cardiovascular Effects: Certain THIQ derivatives have been developed as antihypertensive agents.[4]

-

Neurological Applications: The THIQ scaffold is also present in molecules targeting central nervous system (CNS) disorders.

The azepane moiety is also a key pharmacophore in several FDA-approved drugs and is recognized for its utility in the development of agents targeting CNS disorders, such as antipsychotics and anticonvulsants.[5][6] The conformational flexibility of the azepane ring can allow for optimal interactions with a variety of biological targets.[7]

Given the established biological profiles of its constituent parts, this compound is a promising candidate for screening against a wide range of biological targets. Its structural features make it an attractive starting point for the development of novel therapeutics in oncology, infectious diseases, and neurology.

Conclusion

This compound represents a strategically designed molecule that marries the therapeutic potential of the tetrahydroisoquinoline nucleus with the advantageous drug-like properties of the azepane ring. This in-depth technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic protocol, and a discussion of its potential biological significance. The proposed reductive amination strategy offers a reliable and scalable route to this compound, enabling its synthesis for further biological evaluation. The predicted spectroscopic data provides a roadmap for its characterization. As the fields of medicinal chemistry and drug discovery continue to evolve, the exploration of novel scaffolds such as this compound will be crucial in the development of the next generation of therapeutics.

References

- Kaur, H., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13265-13287.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.

- Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- DABAN Chemical. (n.d.).

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Expert Opinion on Therapeutic Patents. (2024).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Kaur, H., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.

- Weiss, D. T. S., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ChemistrySelect, 5(40), 12555-12562.

Sources

- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Biological Activity of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline and its Analogs

Foreword for the Research Professional

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1][2] Its rigid, yet three-dimensional, architecture provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling interaction with a wide array of biological targets. This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinolines. While direct studies on this precise molecule are nascent, a wealth of information can be extrapolated from closely related analogs, particularly the 2-(piperidin-4-yl) derivatives. This document will synthesize existing data, propose logical investigative pathways, and provide the technical framework necessary for researchers and drug development professionals to explore this promising chemical space. We will dissect the synthesis, explore established biological activities of near analogs, and present a structured approach to unlock the therapeutic potential of the title compound.

The Structural Rationale: Merging Two Pharmacophoric Powerhouses

The title compound, 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline, represents a thoughtful hybridization of two key structural motifs: the THIQ core and the azepane ring.

-

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: This bicyclic system is a recurring motif in nature and medicine, forming the backbone of alkaloids with potent biological effects.[3] Its derivatives have been shown to exhibit a vast spectrum of activities, including antitumor, antimicrobial, antihypertensive, and neuroprotective properties.[1][4] The nitrogen at the 2-position serves as a critical handle for introducing diverse substituents, thereby modulating the compound's pharmacological profile.

-

The Azepane Moiety: As a seven-membered saturated heterocycle, the azepane ring offers greater conformational flexibility compared to its smaller piperidine counterpart.[5] This flexibility can be advantageous for optimizing interactions with a target protein's binding pocket. Azepane-containing compounds are found in several FDA-approved drugs and are actively explored for a range of therapeutic applications, including oncology, infectious diseases, and CNS disorders.[6][7]

The strategic fusion of these two scaffolds in this compound suggests a high potential for novel biological activities, warranting a thorough investigation.

Synthetic Strategy: A Reductive Amination Approach

The most direct and widely employed method for the synthesis of N-substituted cycloalkyl-tetrahydroisoquinolines is reductive amination. This robust reaction provides a reliable pathway to the target compound and its analogs.[8]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via a two-step sequence involving the reductive amination of 1,2,3,4-tetrahydroisoquinoline with a protected azepanone, followed by deprotection.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

tert-butyl 4-oxoazepane-1-carboxylate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure:

-

Reductive Amination:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloroethane, add tert-butyl 4-oxoazepane-1-carboxylate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)azepane-1-carboxylate.

-

-

Boc-Deprotection:

-

Dissolve the purified product from Step 1 in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

-

Causality and Self-Validation: The use of a Boc-protected azepanone is crucial to prevent undesired side reactions at the azepane nitrogen during the reductive amination. The mild reducing agent, sodium triacetoxyborohydride, is selective for the iminium intermediate, minimizing the reduction of the ketone starting material. The final deprotection with TFA is a standard and efficient method for removing the Boc group. The purity and identity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthetic Workflow Diagram

Caption: Synthetic route to the title compound.

Biological Activity Profile: Insights from Analogs and Parent Scaffolds

Direct experimental data for this compound is not yet prevalent in the literature. However, a robust hypothesis regarding its potential biological activities can be formulated by examining its closest structural analog, 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, and the broader family of THIQ derivatives.

Antimycotic Activity: A Primary Hypothesis

A significant study on 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives has revealed their potential as antimycotic agents.[8][9] This provides the most direct evidence-based starting point for investigating the biological activity of the azepane analog.

Mechanism of Action (Hypothesized): The piperidine-based antimycotics are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[8] This inhibition disrupts membrane integrity, leading to cell death. It is highly probable that the 2-(cycloalkyl-4-yl)-THIQ scaffold shares this mechanism.

Structure-Activity Relationship (SAR) Insights from Piperidine Analogs:

-

N-Alkylation is Key: The antimycotic activity is critically dependent on the presence of a long alkyl chain on the piperidine nitrogen.[8]

-

Chain Length Matters: Optimal activity is observed with alkyl chains of eight or more carbons.[8]

-

A Protonatable Nitrogen is Essential: The basic nitrogen in the piperidine ring, which can be protonated under physiological conditions, is crucial for activity.[8]

Implications for the Azepane Analog: The larger, more flexible azepane ring in the title compound could potentially alter the binding affinity for the target enzyme in the ergosterol biosynthesis pathway. It may allow for a more optimal fit or, conversely, introduce steric hindrance. A comparative study of the N-alkylated piperidine and azepane derivatives would be highly informative.

Proposed Initial Screening Protocol: Antifungal Susceptibility Testing

-

Synthesize a series of N-alkylated derivatives of this compound with varying alkyl chain lengths (e.g., C4, C8, C12).

-

Perform a microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus).[8]

-

Use a known antifungal agent (e.g., fluconazole, posaconazole) as a positive control.

-

Evaluate cytotoxicity against a human cell line (e.g., HL-60) to determine the therapeutic index.[8]

| Compound Class | Key Structural Feature | Reported Antifungal Activity (MIC) | Cytotoxicity | Reference |

| 2-(N-dodecylpiperidin-4-yl)-THIQ | C12 alkyl chain on piperidine | Potent against Candida species | Moderate | [8] |

| 2-(N-octylpiperidin-4-yl)-THIQ | C8 alkyl chain on piperidine | Active against Candida species | Low to moderate | [8] |

| 2-(piperidin-4-yl)-THIQ | Unsubstituted piperidine | Inactive | Low | [8] |

Table 1: Summary of antimycotic activity for piperidine analogs.

Broader Pharmacological Potential of the THIQ Scaffold

Beyond the direct analogy to antimycotic agents, the THIQ core itself is associated with a wide range of biological activities that merit exploration for the azepane derivative.[2][10]

-

Anticancer Activity: Numerous THIQ analogs have been investigated as anticancer agents, with mechanisms including tubulin polymerization inhibition and the modulation of various signaling pathways.[11][12]

-

Central Nervous System (CNS) Activity: The THIQ scaffold is present in molecules that interact with a variety of CNS targets, including NMDA receptors and dopamine transporters.[13][14] This suggests a potential for developing agents for neurodegenerative diseases or psychiatric disorders.

-

Antibacterial Activity: Certain THIQ derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[3]

Proposed Biological Evaluation Workflow

Given the diverse potential of the THIQ scaffold, a tiered screening approach is recommended to efficiently probe the biological activity of this compound and its derivatives.

Caption: A tiered workflow for biological evaluation.

Conclusion and Future Directions

The this compound scaffold stands at an exciting intersection of known pharmacophores. While direct biological data remains to be published, the strong evidence from its piperidine analog points towards a promising future in the development of novel antimycotic agents. The synthetic accessibility via reductive amination allows for the straightforward generation of analogs for robust structure-activity relationship studies.

Future research should prioritize a direct comparative study of N-alkylated piperidine and azepane derivatives to elucidate the impact of the seven-membered ring on antifungal potency and selectivity. Furthermore, the rich pharmacological history of the THIQ core suggests that broader screening against antibacterial, anticancer, and CNS targets could unveil unexpected and valuable therapeutic applications. This guide provides the foundational knowledge and experimental framework to embark on this promising avenue of drug discovery.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available from: [Link]

-

Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link]

-

Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. Available from: [Link]

-

Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate. Available from: [Link]

-

Various Authors. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available from: [Link]

-

Hain, M.-C., et al. (n.d.). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. Available from: [Link]

-

Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. Grokipedia. Available from: [Link]

-

Various Authors. (n.d.). SAR profile of N-substituted THIQ analogs along with their anti-fungal activity. ResearchGate. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]

-

Al-Said, M. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1648. Available from: [Link]

-

Yuan, H., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5708-5723. Available from: [Link]

-

Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5497-5509. Available from: [Link]

-

Various Authors. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Various Authors. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Various Authors. (n.d.). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Arkivoc. Available from: [Link]

-

Lu, X., et al. (2013). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4952. Available from: [Link]

-

Wang, C., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 454-462. Available from: [Link]

-

Wang, Y., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6035-6044. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline: Synthesis, Pharmacology, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1][2] Its rigid framework and the presence of a modifiable nitrogen atom at the 2-position make it an ideal template for the design of ligands targeting various physiological systems. This technical guide provides a comprehensive review of the synthesis, and hypothesized pharmacology of a novel derivative, 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline. While direct literature on this specific molecule is not available, this guide will extrapolate from the extensive research on N-substituted THIQ analogues to provide a robust framework for its investigation, particularly focusing on its potential as a dopamine receptor modulator. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical methodologies for the exploration of this promising compound.

The 1,2,3,4-Tetrahydroisoquinoline Core: A Privileged Scaffold

The THIQ nucleus is a recurring motif in a vast array of biologically active compounds, from antitumor antibiotics to agents targeting the central nervous system.[1][2] The inherent structural rigidity of the bicyclic system provides a well-defined orientation for substituents, while the secondary amine at the 2-position offers a versatile handle for chemical modification. This allows for the fine-tuning of physicochemical properties and pharmacological activity. Numerous studies have demonstrated that strategic substitution on the nitrogen atom can profoundly influence the target affinity, selectivity, and pharmacokinetic profile of THIQ derivatives.[3][4][5][6]

Synthetic Strategies for N-Substituted Tetrahydroisoquinolines

The synthesis of N-substituted THIQs can be broadly categorized into two primary approaches: direct N-alkylation of the parent THIQ and reductive amination.

Direct N-Alkylation

This classical method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an appropriate alkyl halide in the presence of a base. While straightforward, this approach can sometimes be limited by the availability of the requisite alkyl halide and potential for over-alkylation.

Reductive Amination: A Versatile Approach

Reductive amination is a highly versatile and widely employed method for the synthesis of N-substituted amines. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of an amine (in this case, 1,2,3,4-tetrahydroisoquinoline) and a carbonyl compound (a ketone or aldehyde), followed by in-situ reduction with a suitable reducing agent. This methodology is particularly advantageous for introducing cyclic amine moieties.[7]

For the synthesis of the title compound, this compound, reductive amination of 1,2,3,4-tetrahydroisoquinoline with N-Boc-azepan-4-one, followed by deprotection of the Boc group, presents a logical and efficient synthetic route.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Pharmacological Profile: A Focus on Dopamine Receptors

The THIQ scaffold has been extensively explored for its interaction with dopamine receptors.[3][4][5][6] The nature of the substituent at the N-2 position plays a critical role in modulating the affinity and selectivity for different dopamine receptor subtypes, particularly the D2 and D3 receptors.

Structure-Activity Relationships of N-Substituted THIQs

Numerous studies have elucidated key structure-activity relationships (SAR) for N-substituted THIQs as dopamine receptor ligands:

-

N-Alkyl Substitution: Generally, small N-alkyl groups are well-tolerated. The length and branching of the alkyl chain can influence receptor affinity and selectivity.

-

N-Arylalkyl Substitution: The introduction of an arylalkyl moiety can lead to potent dopamine receptor ligands. The nature and substitution pattern of the aromatic ring are critical for activity.

-

N-Cyclic Substitution: The incorporation of a cyclic amine at the N-2 position can impart favorable properties, including increased rigidity and potential for additional interactions within the receptor binding pocket. For instance, a series of 1,2,3,4-tetrahydroisoquinolines with a conformationally constrained cyclohexylethyl linker at the N-2 position were identified as potent dopamine D3 receptor antagonists.[6]

Hypothesized Role of the Azepan-4-yl Moiety

Based on the established SAR of N-substituted THIQs, the azepan-4-yl group in the title compound is expected to have a significant impact on its pharmacological profile:

-

Steric Bulk and Conformation: The seven-membered azepane ring is larger and more flexible than smaller cyclic amines like piperidine. This could influence the binding orientation of the THIQ core within the dopamine receptor.

-

Basicity: The basicity of the azepane nitrogen could contribute to a critical salt bridge interaction with an acidic residue (e.g., aspartate) in the binding pocket of dopamine receptors.

-

Lipophilicity: The azepanyl group will increase the lipophilicity of the molecule compared to the unsubstituted THIQ, which may affect its ability to cross the blood-brain barrier.

Given that many N-substituted THIQs exhibit antagonist activity at D2/D3 receptors, it is plausible that this compound could also function as a dopamine receptor antagonist. Its specific affinity and selectivity profile would need to be determined experimentally.

Comparative Dopamine Receptor Affinities of N-Substituted THIQ Analogs

| Compound | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | Reference |

| Analog 1 | trans-N-[4-[2-(6-cyano-THIQ)ethyl]cyclohexyl]-4-quinolinecarboxamide | >1000 | 0.9 | [6] |

| Analog 2 | o-xylenyl linker with 3-cyano benzamide | - | 1.2 | [4][8] |

| Analog 3 | o-xylenyl linker with 4-cyano benzamide | - | 3.4 | [4][8] |

This table summarizes data for illustrative N-substituted THIQ derivatives to provide context for the potential affinity range of the title compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of N-Boc-2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and N-Boc-azepan-4-one (1.1 eq.) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Step 2: Synthesis of this compound

-

Dissolve the N-Boc protected intermediate (1.0 eq.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Dopamine D2 Receptor Binding Assay

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[³H]-Spiperone (radioligand).

-

Haloperidol (non-specific binding control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and filter mats.

Procedure:

-

Prepare cell membranes from the HEK293-D2 cells.

-

In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the cell membranes.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of haloperidol.

-

Initiate the binding reaction by adding [³H]-Spiperone at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through filter mats using a microplate harvester.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound.

Caption: Workflow for a dopamine D2 receptor binding assay.

Future Perspectives and Conclusion

While the existing literature provides a strong foundation for the synthesis and potential pharmacological activity of this compound, further experimental investigation is imperative. The proposed synthetic route offers a viable starting point for obtaining this novel compound. Subsequent in-vitro pharmacological profiling, including binding assays for a panel of dopamine receptor subtypes and functional assays to determine agonist versus antagonist activity, will be crucial in elucidating its mechanism of action. Furthermore, in-vivo studies will be necessary to assess its pharmacokinetic properties, blood-brain barrier penetration, and potential therapeutic efficacy in models of neurological and psychiatric disorders.

References

-

Synthesis and Dopaminergic Activity of a Series of New 1-aryl Tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. PubMed.

-

Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.

-

Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. Semantic Scholar.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

-

New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters.

-

Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate.

-

Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. PubMed.

-

Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. PubMed.

-

Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. ResearchGate.

-

Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry.

-

A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Thieme Chemistry.

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.

-

Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate.

-

New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC.

-

Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central.

-

A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. CORE.

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.

-

Green Chemistry. BORIS Portal.

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.

-

REACTION OF 1,2,3,4-TETRAHYDROISOQUINOLINE ENAMINES WITH QUINONES. SpringerLink.

-

Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI.

-

Effects of single and repeated administration of 1,2,3,4-tetrahydroisoquinoline analogs on the binding of [11C]raclopride to dopamine D2 receptors in the mouse brain. ResearchGate.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

A Note to the Reader:

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a lack of specific, publicly available information regarding the discovery, synthesis, and biological evaluation of the exact compound, 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline. This can occur for several reasons: the compound may be part of a proprietary research program that has not been disclosed, it may be a very recent discovery yet to be published, or it could be an intermediate in a larger synthetic process that is not individually characterized in the literature.

To fulfill the spirit of your request for an in-depth technical guide on a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, this whitepaper will instead focus on a closely related and well-documented class of THIQ compounds: substituted 1,2,3,4-tetrahydroisoquinoline derivatives as orexin receptor antagonists . This allows us to provide a scientifically rigorous and detailed guide that adheres to all the core requirements of your request, including the rationale behind experimental choices, detailed protocols, and verifiable citations.

The information presented herein is synthesized from key patents in the field, which describe the synthesis and application of these compounds in the context of treating sleep and eating disorders.[1][2]

Whitepaper: The Discovery and Development of Substituted 1,2,3,4-Tetrahydroisoquinoline Derivatives as Orexin Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the discovery, synthesis, and rationale behind the development of a class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives designed to act as orexin receptor antagonists.

Part 1: The Rationale for Targeting the Orexin System

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their corresponding G protein-coupled receptors (OX1 and OX2), is a critical regulator of sleep-wake states.[1][2] Dysregulation of this system has been implicated in sleep disorders. Consequently, the development of small molecule antagonists for orexin receptors has emerged as a promising therapeutic strategy for insomnia and other sleep-related conditions.[1]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape allows it to present substituents in a well-defined spatial orientation, making it an ideal starting point for designing ligands that can bind with high affinity and selectivity to specific biological targets like the orexin receptors. The core hypothesis behind the development of the compounds discussed in this guide is that by appropriately substituting the THIQ core, it is possible to create potent and selective non-peptide antagonists of human orexin receptors.[1]

Logical Flow of Discovery

The discovery process for this class of compounds can be visualized as a logical progression from a central chemical scaffold to a final drug candidate.

Caption: Logical workflow from target identification to pharmaceutical development.

Part 2: Synthesis and Methodologies

The synthesis of substituted 1,2,3,4-tetrahydroisoquinoline derivatives is a multi-step process that allows for the introduction of diverse chemical functionalities. The general synthetic strategies outlined in the source patents involve the coupling of a THIQ core with various side chains.[1][2]

General Synthetic Routes

Three primary synthetic routes (a, b, and c) are described for the preparation of these compounds.[1]

-

Route A: Alkylation and Amide Coupling: This route involves the initial alkylation of the THIQ nitrogen with a bromo-acetic acid ester. The resulting ester is then hydrolyzed to a carboxylic acid, which is subsequently coupled with a desired amine to form the final amide product.[1]

-

Route B: Direct Alkylation with a Bromo-acetamide: This is a more direct approach where the THIQ nitrogen is directly alkylated with a pre-formed 2-bromo-acetamide derivative.[1]

-

Route C: Stereoselective Synthesis: For creating enantiomerically pure compounds, a stereoselective route starting from (S)-(+)-mandelate can be employed. This involves the formation of an amide, tosylation, and final coupling with the THIQ derivative.[1]

Detailed Experimental Protocol: Synthesis via Route A

The following protocol is a representative example of the synthesis of a substituted THIQ derivative, synthesized from patent literature.[1][2]

Step 1: Alkylation of 1,2,3,4-Tetrahydroisoquinoline

-

Objective: To introduce an ester-containing side chain onto the nitrogen of the THIQ ring.

-

Reagents:

-

1,2,3,4-Tetrahydroisoquinoline

-

Substituted 2-bromo-acetic acid methyl ester

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or DMF)

-

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and the base (1.5 equivalents) in the chosen solvent.

-

Add the substituted 2-bromo-acetic acid methyl ester (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

-

Filter the reaction mixture to remove the base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester intermediate.

-

Step 2: Hydrolysis of the Ester

-

Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling.

-

Reagents:

-

The ester intermediate from Step 1

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

A solvent mixture of tetrahydrofuran (THF) and water

-

-

Procedure:

-

Dissolve the ester intermediate in a mixture of THF and water.

-

Add an aqueous solution of LiOH or NaOH (2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC/LC-MS.

-

Once the hydrolysis is complete, acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

-

Step 3: Amide Coupling

-

Objective: To form the final amide product by coupling the carboxylic acid with a desired amine.

-

Reagents:

-

The carboxylic acid intermediate from Step 2

-

The desired amine

-

A coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., dichloromethane - DCM or DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid (1 equivalent), the amine (1.1 equivalents), the coupling reagent (1.2 equivalents), and the base (2-3 equivalents) in the chosen solvent.

-

Stir the reaction mixture at room temperature for 6-18 hours.

-

Monitor the reaction progress by TLC/LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution), and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

-

Visualizing the Synthetic Workflow

Caption: A simplified workflow for the synthesis of THIQ derivatives via Route A.

Part 3: Biological Evaluation and Data

The synthesized compounds are typically evaluated for their ability to antagonize the OX1 and OX2 receptors. This is done through a series of in vitro assays.

In Vitro Assay Protocol: Calcium Mobilization Assay

This is a functional assay to determine the antagonist activity of the compounds.

-

Principle: Orexin receptor activation leads to an increase in intracellular calcium concentration. An antagonist will block this effect.

-

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing either the human OX1 or OX2 receptor.

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add the test compounds (the THIQ derivatives) at various concentrations to the wells and incubate for a specified period.

-

Add a known concentration of orexin-A (the agonist) to stimulate the receptors.

-

Measure the change in fluorescence using a plate reader (e.g., a FLIPR instrument).

-

The antagonist activity is determined by the ability of the compound to inhibit the orexin-A-induced calcium mobilization.

-

Data Presentation

The results from these assays are typically expressed as IC₅₀ values, which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

| Compound ID | OX1 IC₅₀ (nM) | OX2 IC₅₀ (nM) | Selectivity (OX1/OX2) |

| Example 1 | 15 | 250 | 0.06 |

| Example 2 | 5 | 8 | 0.625 |

| Example 3 | 150 | 12 | 12.5 |

| Example 4 | 22 | 25 | 0.88 |

Note: The data above is representative and for illustrative purposes only. Actual data would be found in the specific patents or publications.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold has proven to be a versatile and effective starting point for the development of potent orexin receptor antagonists. The synthetic routes described allow for systematic exploration of the chemical space around the core, leading to the identification of compounds with high affinity and varying selectivity profiles for the OX1 and OX2 receptors. The methodologies and protocols outlined in this guide represent a standard, yet powerful, approach in modern drug discovery, demonstrating a clear and logical progression from a chemical concept to a biologically active lead compound.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[Link]

-

SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office - EP 1751111 B1.[Link]

- WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate.[Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.[Link]

Sources

This technical guide provides a comprehensive overview of 2-(azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline and its related compounds, a class of molecules with significant potential in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, structure-activity relationships (SAR), and therapeutic applications of this unique chemical scaffold. We will delve into the rationale behind its design, detailed synthetic methodologies, and the biological targets that confer its pharmacological activity.

Introduction: The Privileged Tetrahydroisoquinoline Scaffold and the Rationale for N-Azepane Substitution

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic motif is found in numerous natural products and has been incorporated into a wide array of clinically successful drugs, demonstrating its favorable pharmacokinetic and pharmacodynamic properties.[1] THIQ derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4]

The nitrogen atom at the 2-position of the THIQ ring system offers a versatile handle for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. The introduction of an azepane ring at this position, to form this compound, is a strategic design choice aimed at exploring new chemical space and improving upon existing N-substituted THIQ analogs. The seven-membered azepane ring provides a distinct conformational flexibility and lipophilicity compared to smaller cyclic substituents like piperidine or pyrrolidine, which can significantly impact receptor binding and pharmacokinetic properties.[5]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives can be efficiently achieved through a convergent synthetic approach. This typically involves the preparation of the parent 1,2,3,4-tetrahydroisoquinoline core, followed by the introduction of the N-Boc-azepan-4-one moiety via reductive amination, and subsequent deprotection.

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is most commonly accomplished via the Pictet-Spengler reaction or the Bischler-Napieralski reaction .[6][7]

-

Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to yield the THIQ ring system.[6]

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline intermediate. Subsequent reduction affords the desired THIQ.[7]

Reductive Amination for N-Substitution

With the THIQ core in hand, the key step for introducing the azepane moiety is a reductive amination reaction. This highly reliable and versatile reaction forms a new carbon-nitrogen bond between the secondary amine of the THIQ and the carbonyl group of an azepane precursor.

Caption: Reductive amination workflow for the synthesis of 2-(azepan-4-yl)-THIQ.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add N-Boc-azepan-4-one (1.1 eq.) and acetic acid (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate (1.0 eq.) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Biological Targets and Therapeutic Potential

While direct biological data for this compound is emerging, the therapeutic potential can be inferred from studies on closely related N-substituted THIQ analogs. Key areas of interest include the central nervous system (CNS) and oncology.

Opioid and Nociceptin/Orphanin FQ (NOP) Receptors

A significant body of research has focused on N-substituted THIQs as modulators of opioid receptors. Specifically, derivatives of this class have been identified as potent and selective kappa opioid receptor (KOR) antagonists.[5][8] KOR antagonists are of considerable interest for the treatment of depression, anxiety, and substance use disorders.[8]

Furthermore, the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is another promising target.[9][10] The NOP receptor system is implicated in a variety of physiological processes, including pain, mood, and addiction.[10][11] The structural similarity of the 2-(azepan-4-yl)-THIQ scaffold to known NOP receptor ligands suggests its potential as a modulator of this receptor.

Sources

- 1. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 5. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]

- 10. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Modeling of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the molecular modeling of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and validated computational approach to understanding the ligand's interaction with its biological targets.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast range of biological activities.[1][2] THIQ derivatives have been investigated for their utility as antitumor, antibacterial, anti-HIV, and neuroprotective agents.[2][3] The specific derivative, this compound, combines the rigid THIQ moiety with a flexible azepane ring, creating a unique conformational profile that can be exploited for targeted drug design.

Molecular modeling is an indispensable tool for accelerating the drug discovery process for such compounds. It provides atomic-level insights into how the ligand binds to its protein target, explains structure-activity relationships (SAR), and enables the rational design of new analogs with improved potency and selectivity.[4] This guide will detail a complete in silico workflow, from target identification to the analysis of complex dynamics.

Identification of High-Value Biological Targets

The versatility of the THIQ scaffold means it can interact with a diverse range of protein targets.[1][3] For this compound and its close analogs, the scientific literature points to two particularly compelling target classes:

-

Sigma Receptors (σ): The Sigma-2 (σ2) receptor, in particular, is significantly overexpressed in proliferating cancer cells compared to healthy, quiescent cells, making it a prime biomarker and target for cancer therapeutics and imaging agents.[5][6] Numerous THIQ derivatives have been developed that show high affinity and selectivity for the σ2 receptor, suggesting this is a highly relevant target for the compound .[5][6]

-

Histamine H3 Receptor (H3R): The H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters like acetylcholine and serotonin.[7][8][9] Antagonists of the H3 receptor have stimulant and nootropic effects, making them attractive candidates for treating neurodegenerative and sleep disorders like Alzheimer's disease and narcolepsy.[8][10] Specific THIQ derivatives have been identified as potent H3 receptor antagonists.[7]

Given the strong evidence, this guide will use the Sigma-2 and Histamine H3 receptors as primary examples for outlining the molecular modeling workflow.

The Core Molecular Modeling Workflow: A Validated Protocol

Caption: A validated workflow for molecular modeling in drug discovery.

Protocol 1: Target Protein Preparation

The quality of the initial protein structure is paramount. The goal is to create a computationally tractable model that accurately reflects the physiological state of the binding site.

-

Structure Acquisition: Obtain the 3D coordinates of the target protein. The primary source is the Protein Data Bank (PDB). If an experimental structure is unavailable (as is common for many GPCRs like the H3 receptor), a high-quality homology model must be generated using a template structure with high sequence identity.

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, such as crystallization artifacts, solvents (except for crystallographic waters that may be structurally important), and co-ligands not relevant to the binding site of interest.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure. This is a critical step, as hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bond networks. Use a well-established algorithm, such as Protonate 3D, to assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).[4]

-

Force Field Assignment: Assign atomic partial charges and parameters from a standard molecular mechanics force field, such as AMBER or MMFF94x.[4] The force field is the set of equations and parameters used to calculate the potential energy of the system and is fundamental to all subsequent energy calculations.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase. It is often wise to constrain the protein backbone atoms to preserve the overall fold while allowing side chains in the binding pocket to adjust.

Protocol 2: Ligand Preparation

The ligand must also be converted into a realistic, low-energy 3D conformation.

-

2D to 3D Conversion: Draw the 2D structure of this compound and convert it into a 3D model using a molecular builder tool (e.g., in MOE, Schrödinger Maestro).

-

Protonation and Tautomerization: Generate plausible ionization states and tautomers for the ligand at the target physiological pH. For the subject molecule, the secondary amine in the THIQ ring and the tertiary amine in the azepane ring are likely to be protonated.

-

Energy Minimization: Perform a thorough geometry optimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94x).[4] This ensures the ligand is in a low-energy, sterically favorable conformation before docking.

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the protein's active site.

-

Binding Site Definition: Define the binding site on the target protein. This is typically done by creating a grid box centered on the location of a co-crystallized ligand or by using site-finder algorithms that identify druggable pockets on the protein surface.

-

Docking Simulation: Run the docking algorithm. The software will systematically sample a large number of possible conformations and orientations of the ligand within the defined binding site.

-

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked, with the top-scoring pose representing the most probable binding mode. It is good practice to use multiple docking programs or scoring functions as a form of consensus validation.

| Parameter | Description | Example Value |

| Docking Score | An empirical score ranking poses. More negative is better. | -9.5 kcal/mol |

| Binding Energy | An estimated free energy of binding. | -8.8 kcal/mol |

| Ligand Efficiency | Binding energy normalized by the number of heavy atoms. | 0.40 |

| Key Interactions | Specific non-covalent bonds formed with the receptor. | H-bond with Asp110, Pi-Stacking with Phe345 |

Caption: Table summarizing typical quantitative output from a molecular docking experiment.

Protocol 4: Post-Docking Analysis and MD Simulation

A static docked pose is a hypothesis. This hypothesis must be tested and refined using more rigorous computational methods.

-